CP-609754 - 1190094-64-4

CP-609754

Catalog Number: EVT-265010
CAS Number: 1190094-64-4
Molecular Formula: C29H22ClN3O2
Molecular Weight: 480.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LNK 754 has been investigated in Mild Alzheimer's Disease.
CP-609,754 is a quinolinone derivative that inhibits farnesyl protein transferase, an enzyme that mediates the farnesylation of RAS, causing possible inhibition of the RAS pathway.
Synthesis Analysis

The synthesis of CP-609754 involves a multi-step chemical process. Key steps include the formation of a quinolinone core structure, followed by various functional group modifications to enhance its inhibitory activity against farnesyltransferase. Specific synthetic routes have been developed to optimize yield and purity, often employing techniques such as:

  • Condensation reactions: To form the initial quinolinone framework.
  • Alkylation: For introducing ethynyl and other substituents that enhance biological activity.
  • Purification methods: Such as recrystallization or chromatography to isolate the final product .
Molecular Structure Analysis

The molecular structure of CP-609754 can be described as follows:

  • Molecular Formula: C21_{21}H20_{20}ClN3_{3}O
  • Molecular Weight: 367.86 g/mol
  • Structural Features: The compound features a quinolinone backbone with various substituents that contribute to its pharmacological properties.

The structural data indicates that CP-609754 contains a chlorophenyl group and an ethynylphenyl moiety, which are significant for its interaction with farnesyltransferase .

Chemical Reactions Analysis

CP-609754 undergoes various chemical reactions pertinent to its function as a farnesyltransferase inhibitor. These include:

  • Inhibition Mechanism: The compound binds competitively to the active site of farnesyltransferase, preventing the transfer of farnesyl groups to target proteins.
  • Metabolic Stability: The compound is subject to metabolic transformations in biological systems, which can affect its efficacy and half-life.

Technical details regarding these reactions are critical for understanding how CP-609754 can be optimized for therapeutic use .

Mechanism of Action

The mechanism of action for CP-609754 primarily revolves around its role as an inhibitor of farnesyltransferase. By binding to the enzyme's active site, it effectively blocks the farnesylation process necessary for activating Ras and other oncogenic proteins. This inhibition leads to:

  1. Reduced oncogenic signaling: Decreased activation of pathways that promote cell proliferation and survival.
  2. Induction of apoptosis: Cancer cells become more susceptible to programmed cell death due to disrupted signaling.

Data from clinical trials have demonstrated that patients treated with CP-609754 show altered tumor growth dynamics, indicating its potential effectiveness in cancer therapy .

Physical and Chemical Properties Analysis

CP-609754 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for formulating the compound into effective drug delivery systems .

Applications

CP-609754 has significant applications in scientific research and potential therapeutic contexts:

The ongoing exploration into CP-609754's mechanisms and applications underscores its relevance in contemporary cancer research .

Introduction to CP-609754

Chemical Identity and Structural Characteristics

CP-609754 (CAS 1190094-64-4) is a synthetically derived small molecule with the systematic name (R)-6-((4-chlorophenyl)(hydroxy)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methylquinolin-2(1H)-one. Its molecular formula is C₂₉H₂₂ClN₃O₂, corresponding to a molecular weight of 479.96 g/mol [6] [8]. The compound features a stereospecific (R)-configuration at the chiral center bridging its core structural elements, which is critical for its biological activity [6].

The architecture of CP-609754 integrates four key moieties:

  • A 4-(3-ethynylphenyl) substituent that enables click chemistry applications
  • A 1-methylquinolin-2-one core providing structural rigidity
  • A (4-chlorophenyl) group contributing to target affinity
  • A 1-methyl-1H-imidazol-5-yl unit essential for enzyme interaction [2] [8]

Notably, the alkyne functional group allows copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating probe development for mechanistic studies [2] [3]. The compound presents as an off-white to yellow solid with solubility in DMSO (>100 mg/mL) but limited aqueous solubility [3] [8]. X-ray crystallography and nuclear magnetic resonance studies confirm the three-dimensional orientation critical for farnesyltransferase inhibition, particularly the spatial relationship between the imidazole and quinolinone rings [7].

Table 1: Fundamental Chemical Properties of CP-609754

PropertyValue
CAS Registry Number1190094-64-4
Molecular FormulaC₂₉H₂₂ClN₃O₂
Exact Mass479.1401 g/mol
Elemental CompositionC 72.57%; H 4.62%; Cl 7.39%; N 8.75%; O 6.67%
Chiral Centers1 (R-configuration)
Key Functional GroupsAlkyne, tertiary alcohol, imidazole, quinolinone

Historical Development and Discovery Context

CP-609754 emerged from collaborative anticancer drug discovery efforts between OSI Pharmaceuticals and Pfizer in the early 2000s [6]. It was designed to target tumors driven by oncogenic Ras mutations through farnesyltransferase inhibition—a strategy aimed at preventing Ras membrane localization and activation [1]. The compound demonstrated promising in vivo activity in preclinical models, including dose-dependent tumor regression in 3T3 H-ras (61L) xenograft models with an ED₅₀ of 28 mg/kg [2] [3].

A phase I open-label clinical trial (NCT00072189) evaluated CP-609754 in 21 patients with advanced solid tumors refractory to standard therapies [1]:

  • The dose escalation ranged from 20 mg once daily to 640 mg twice daily
  • Pharmacokinetic analysis revealed dose-proportional exposure with rapid oral absorption (Tₘₐₓ ~1-2 hours) and a half-life of ~3 hours
  • The recommended Phase II dose (RP2D) was established at ≥640 mg twice daily based on pharmacokinetic and pharmacodynamic markers

Despite establishing the RP2D, further cancer development was halted when industry focus shifted away from farnesyltransferase inhibitors due to compensatory geranylgeranylation mechanisms sustaining Ras activity in human tumors [6]. In 2006, CP-609754 was licensed to Link Medicine Corporation, where it was redesignated LNK-754 and repurposed for neurodegenerative diseases based on novel mechanisms distinct from Ras inhibition [5] [6].

Table 2: Key Development Milestones for CP-609754

YearDevelopment PhaseKey Findings
2004Phase I Clinical Trial CompletionEstablished RP2D (≥640 mg BID); demonstrated FTase inhibition in PBMCs
2006Therapeutic RepurposingLicensed to Link Medicine for neurodegenerative applications
2009Phase I Neurodegenerative TrialsCompleted trials in healthy volunteers and mild Alzheimer's patients (unpublished results)
2022Preclinical Alzheimer's StudyDemonstrated reduced amyloid pathology and improved memory in 5XFAD mice

Classification as a Farnesyltransferase Inhibitor

CP-609754 functions as a potent, competitive, and reversible inhibitor of farnesyltransferase (FTase), with distinct biochemical properties:

Mechanism of Action:The compound binds the FTase-farnesyl pyrophosphate (FPP) complex, competitively inhibiting the farnesylation of protein substrates containing CAAX motifs [2]. This prevents the post-translational lipid modification essential for membrane localization and activation of signaling proteins. CP-609754 exhibits slow on/off binding kinetics, contributing to sustained intracellular effects despite its relatively short plasma half-life [3].

Biochemical Potency:CP-609754 demonstrates differential inhibition across Ras isoforms:

  • IC₅₀ = 0.57 ng/mL (1.19 nM) for recombinant human H-Ras farnesylation
  • IC₅₀ = 46 ng/mL (95.8 nM) for recombinant K-Ras farnesylation [2] [3]

This 80-fold selectivity for H-Ras versus K-Ras reflects structural differences in their CAAX motifs influencing enzyme-compound interactions. Cellular assays using 3T3 H-ras (61L)-transfected cell lines confirmed inhibition of H-Ras processing with an IC₅₀ of 1.72 ng/mL [2]. At concentrations ≥118 ng/mL, CP-609754 achieves >95% maximal inhibition of peripheral blood mononuclear cell FTase activity, correlating with >50% tumor growth inhibition in xenograft models [1] [3].

Therapeutic Implications:Beyond Ras proteins, FTase regulates over 100 cellular proteins, including:

  • Centromeric proteins (CENP-E and CENP-F)
  • Nuclear lamins
  • Rheb GTPase (mTOR pathway regulator)
  • Phosphatases (PP2A) [5]

In neurodegenerative contexts, CP-609754 enhances lysosomal biogenesis and promotes microtubule stability independent of Ras inhibition:

  • Increases LAMP1 levels in primary neurons and 5XFAD mouse brains
  • Enhances retrograde axonal transport of endolysosomal compartments
  • Reduces accumulation of autophagic organelles in dystrophic neurites [5]

Table 3: Comparative Biochemical Activity of CP-609754

ParameterH-RasK-RasCellular Activity
Recombinant IC₅₀0.57 ng/mL46 ng/mLH-Ras processing IC₅₀: 1.72 ng/mL
Plasma Concentration for Effect>118 ng/mL for >50% tumor inhibition>95% FTase inhibition at 400 mg BID (human)

Repositioning Rationale:The transition from oncology to neurodegeneration leveraged CP-609754's ability to:

  • Restore lysosomal function through non-Ras FTase substrates
  • Stabilize microtubule networks in axons
  • Reduce accumulation of pathogenic proteins (α-synuclein, Aβ, tau) [5] [6]

In 5XFAD Alzheimer's models, chronic LNK-754 (CP-609754) treatment:

  • Reduced amyloid plaque burden by 40-60%
  • Attenuated phospho-tau accumulation
  • Decreased dystrophic neurite volume
  • Improved performance in Morris water maze tests [5]

These effects occurred without directly targeting Aβ production, highlighting the compound's unique mechanism within the farnesyltransferase inhibitor class. The dual impact on both proteostasis and microtubule dynamics distinguishes CP-609754 from other FTIs like lonafarnib, which showed reduced potency in comparable Alzheimer's models [5].

Table 4: Standard Nomenclature for CP-609754

DesignationIdentifier
Systematic IUPAC Name(R)-6-((4-chlorophenyl)(hydroxy)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methylquinolin-2(1H)-one
Code NamesCP-609754; LNK-754; OSI-754
CAS Registry1190094-64-4
Alternate CAS439153-64-7 (racemate)
SynonymsCP-609,754; LNK 754; OSI 754

Properties

CAS Number

1190094-64-4

Product Name

CP-609754

IUPAC Name

6-[(R)-(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one

Molecular Formula

C29H22ClN3O2

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3/t29-/m1/s1

InChI Key

JAHDAIPFBPPQHQ-GDLZYMKVSA-N

SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

CP-609754; CP609754; CP 609754; LNK 754; OSI 754.

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O

Isomeric SMILES

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.